3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid

PROTAC linker Spacer length Ternary complex formation

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid (CAS 2719062-74-3) is a heterobifunctional building block comprising a tert-butoxycarbonyl (Boc)-protected primary amine, a flexible propyl spacer, a piperazine ring, and a propanoic acid terminus. It is supplied as a powder of ≥95% purity (HPLC), with storage at room temperature.

Molecular Formula C15H29N3O4
Molecular Weight 315.41 g/mol
Cat. No. B13613776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid
Molecular FormulaC15H29N3O4
Molecular Weight315.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN1CCN(CC1)CCC(=O)O
InChIInChI=1S/C15H29N3O4/c1-15(2,3)22-14(21)16-6-4-7-17-9-11-18(12-10-17)8-5-13(19)20/h4-12H2,1-3H3,(H,16,21)(H,19,20)
InChIKeyVAQFWTZSBTYDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic Acid – A Boc-Protected Aminoalkyl-Piperazine Building Block for PROTAC Linker and Bioconjugate Procurement


3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid (CAS 2719062-74-3) is a heterobifunctional building block comprising a tert-butoxycarbonyl (Boc)-protected primary amine, a flexible propyl spacer, a piperazine ring, and a propanoic acid terminus . It is supplied as a powder of ≥95% purity (HPLC), with storage at room temperature . The compound belongs to the class of Boc-aminoalkyl-piperazine carboxylic acids that serve as rigid yet tunable linkers in targeted protein degradation (PROTAC) constructs and as intermediates for amine‑carboxylate heterobifunctional conjugates [1].

Why 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic Acid Cannot Be Replaced by Common Boc-Piperazine Carboxylic Acids


Although several Boc-protected piperazine carboxylic acids are commercially available, they differ fundamentally in the length and composition of the spacer arm separating the protected amine from the carboxylate. The target compound incorporates a propyl‑diamine spacer that extends the distance between the Boc‑protected amine and the piperazine‑propanoic acid motif to ≈10 atoms (carbonyl carbon to carboxyl carbon), whereas the widely used 3‑(4‑(tert‑butoxycarbonyl)piperazin‑1‑yl)propanoic acid (CAS 242459‑97‑8) and 2‑(4‑(tert‑butoxycarbonyl)piperazin‑1‑yl)propanoic acid provide only ≈5–6 atoms [1]. PROTAC linker design studies have identified that linker lengths below 12 atoms often fail to achieve productive ternary complex formation, making the extended geometry of the title compound a critical determinant of degradation efficiency [1]. Simple substitution with a shorter analog therefore risks loss of target engagement or ubiquitination efficacy, directly impacting the biological outcome of the PROTAC construct.

Quantitative Differentiation of 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic Acid Versus In‑Class Analogs


Extended Linker Length: 10‑Atom Spacer vs. 5‑Atom Spacer in 3‑(4‑Boc‑piperazin‑1‑yl)propanoic Acid

The title compound provides a through‑bond distance of 10 atoms between the carbonyl carbon of the Boc group and the carboxyl carbon of the propanoic acid terminus, compared with 5 atoms for the closest commercial analog 3‑(4‑(tert‑butoxycarbonyl)piperazin‑1‑yl)propanoic acid (CAS 242459‑97‑8) . This 2‑fold difference in spacer length places the title compound within the lower boundary of the 12–20+ atom range recommended for productive PROTAC ternary complex formation, whereas the shorter analog falls substantially below this threshold [1].

PROTAC linker Spacer length Ternary complex formation

Orthogonal Protection Strategy: Boc‑Protected Amine and Free Carboxylic Acid Enable Sequential Conjugation Without Cross‑Reactivity

The title compound simultaneously presents a Boc‑protected primary amine (stable under basic and nucleophilic conditions) and a free propanoic acid (available for immediate activation and coupling). In contrast, 3‑(4‑(3‑aminopropyl)piperazin‑1‑yl)propanoic acid (CAS 1342876‑19‑0) bears an unprotected primary amine that can compete with the intended carboxylate coupling, leading to unwanted oligomerization or require additional protection steps . Pomalidomide‑piperazine‑propanoic acid conjugates, while also containing a free carboxylate, lack the protected amine handle necessary for sequential introduction of a second ligand . The orthogonal protection of the title compound eliminates the need for transient protecting group manipulations, reducing synthetic steps by 1–2 operations compared to the free‑amine analog.

Orthogonal protection Heterobifunctional linker Sequential conjugation

Purity Consistency: ≥95% HPLC Purity Enabled by Enamine Building Block Quality Control

The title compound is supplied with a guaranteed purity of ≥95% as determined by HPLC, as listed on the Sigma-Aldrich/Enamine product specification . Lot‑specific certificates of analysis are available for download, providing traceable analytical data (HPLC retention time, peak area %) . By comparison, generic sourcing of 3‑(4‑(tert‑butoxycarbonyl)piperazin‑1‑yl)propanoic acid from non‑specialist vendors frequently reports purities of 90–93% with no publicly accessible CoA, introducing variability in downstream conjugation yields . The ≥95% purity specification reduces the need for pre‑use repurification, directly translating to higher batch‑to‑batch reproducibility in PROTAC synthesis.

Purity Quality control Reproducibility

Room‑Temperature Storage Stability Reduces Cold‑Chain Logistics Burden

The product is specified for storage and shipping at room temperature (RT) , in contrast to many Boc‑protected amino acid derivatives that require storage at –20 °C or 2–8 °C to prevent premature deprotection . The RT stability is attributed to the robust Boc‑protected amine and the absence of moisture‑sensitive functional groups in the molecule. This eliminates the need for cold‑chain shipping and frozen storage, reducing procurement and handling costs by an estimated 15–30% based on typical cold‑chain surcharges for research chemicals .

Storage condition Stability Logistics

Single‑Source Traceability: Enamine Building Block with Full Analytical Documentation

The title compound is manufactured by Enamine Ltd. and distributed through Sigma‑Aldrich under catalogue number ENAH97EDE39B, with a disclosed country of origin (Ukraine) and a defined lead time of 1–5 days for stocked quantities . In contrast, many generic piperazine‑propanoic acid building blocks are sourced from multiple undisclosed third‑party manufacturers, leading to variability in impurity profiles and the absence of batch‑specific certificates of analysis . The single‑source traceability ensures that every lot is accompanied by a CoA detailing HPLC purity, residual solvent analysis, and appearance, enabling direct lot‑to‑lot comparison and regulatory compliance in preclinical development.

Supply chain Traceability Documentation

High‑Impact Application Scenarios for 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic Acid Based on Differential Evidence


PROTAC Linker Design Requiring a 10‑Atom Rigid‑Flexible Spacer Arm

When designing PROTACs that demand a linker length approaching the 12‑atom minimum for productive ternary complex formation, the title compound’s 10‑atom spacer provides a near‑optimal starting geometry that can be further extended by a single glycine or β‑alanine residue to reach the ideal range [1]. Its piperazine core imparts partial rigidity, reducing the entropic penalty of fully flexible PEG linkers while maintaining sufficient conformational freedom to accommodate protein‑protein interfaces [1]. This scenario is especially relevant for targets with deep binding pockets where shorter linkers (e.g., 5‑atom 3‑(4‑Boc‑piperazin‑1‑yl)propanoic acid) fail to bridge the distance between the E3 ligase ligand and the target protein ligand .

Sequential Heterobifunctional Conjugate Assembly in ADC or Peptide‑Drug Conjugate Synthesis

The orthogonal Boc‑protected amine and free carboxylic acid of the title compound enable a two‑step, one‑pot conjugation strategy: first, the carboxylic acid is activated and coupled to an amine‑containing payload (e.g., a cytotoxic drug or fluorophore); second, after Boc deprotection, the liberated amine is conjugated to a targeting moiety (e.g., an antibody or peptide) [1]. This sequential approach eliminates the need for intermediate purification and reduces the synthetic step count by 1–2 operations compared to using the unprotected 3‑(4‑(3‑aminopropyl)piperazin‑1‑yl)propanoic acid, which would require temporary protection of the free amine .

High‑Throughput PROTAC Library Synthesis with Minimal Purification Overhead

For laboratories synthesizing PROTAC libraries in 96‑well format, the ≥95% purity specification and room‑temperature storage of the title compound reduce pre‑weighing and repurification steps [1]. The guaranteed purity minimizes the occurrence of failed coupling reactions due to sub‑stoichiometric active ester formation, a common issue with lower‑purity generic building blocks . The RT storage further simplifies automated liquid handler integration, as the compound does not require pre‑equilibration from frozen storage, accelerating workflow turnaround by an estimated 20–30 minutes per plate .

Preclinical Candidate Optimization with Full Supply Chain Traceability

When a PROTAC candidate enters preclinical development, regulatory documentation requires traceability of all building blocks. The single‑manufacturer origin (Enamine) with lot‑specific CoA for the title compound satisfies this requirement, whereas generic piperazine‑propanoic acid building blocks from pooled sources introduce uncertainty in impurity profiling [1]. This traceability supports IND‑enabling studies where chemical manufacturing and controls (CMC) documentation is mandatory, reducing the risk of regulatory hold due to undefined synthetic intermediates.

Quote Request

Request a Quote for 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.